2,6-Dibromo-5-methylpyridin-3-amine

Physicochemical characterization Purification Process chemistry

Medicinal chemistry and process R&D teams synthesizing kinase-targeted heterocycles often struggle with regioselectivity and extended synthetic routes. This compound eliminates those bottlenecks via two electronically distinct C-Br bonds that enable sequential Suzuki-Miyaura couplings, cutting 1-2 bromination steps compared to monobromo analogs. • Orthogonal handles: first coupling at the electronically activated site, second at the remaining bromide. • 5-Methyl modulation: steric shielding at C4, pKa shift from -0.19 to -0.07, and bp elevation to 344.5 °C for stable high-temperature reactions. • QC-ready: NLT 98% purity lowers Pd-catalyst poisoning risk and streamlines impurity fate-and-purge documentation for IND-enabling batches.

Molecular Formula C6H6Br2N2
Molecular Weight 265.93 g/mol
CAS No. 126325-51-7
Cat. No. B178995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-5-methylpyridin-3-amine
CAS126325-51-7
Molecular FormulaC6H6Br2N2
Molecular Weight265.93 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1Br)Br)N
InChIInChI=1S/C6H6Br2N2/c1-3-2-4(9)6(8)10-5(3)7/h2H,9H2,1H3
InChIKeyYAXIPDBNGXJHKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-5-methylpyridin-3-amine — Sourcing & Differentiation Guide


2,6-Dibromo-5-methylpyridin-3-amine (CAS 126325-51-7) is a dihalogenated aminopyridine building block carrying bromine atoms at the 2- and 6-positions, a free amine at the 3-position, and a methyl group at the 5-position . The compound belongs to the broader class of 2,6-dihalo-3-aminopyridines but is distinguished by its specific substitution pattern that combines two heavy bromine leaving groups with a sterically and electronically modulating 5-methyl substituent. This scaffold is employed in medicinal chemistry and agrochemical programs as a key intermediate for constructing kinase-targeted heterocycles (e.g., JAK, Pim, PI3K) and triazolopyridine cores . Its commercial availability at ≥98% purity from multiple ISO-certified suppliers supports QC-driven procurement for pharmaceutical R&D .

Why Generic Substitution Fails


Simple in-class substitution (e.g., replacing with the des-methyl analog 2,6-dibromopyridin-3-amine or the dichloro variant) can lead to divergent synthetic outcomes, altered regioselectivity in sequential cross-coupling, and mismatched physicochemical properties . The 5-methyl group is not a passive spectator: it increases the predicted boiling point by ~17 °C relative to the des-methyl analog, retards pyridine nitrogen basicity (pKa shift from −0.19 to −0.07), and introduces steric shielding at the adjacent 4-position during electrophilic or metal-catalyzed transformations [1]. Replacing bromine with chlorine eliminates the capacity for selective Br/Mg exchange or orthogonal Suzuki coupling at the 2- versus 6-position, while monobromo analogs forfeit the dual-handle architecture that enables sequential derivatization [2]. The quantitative evidence below substantiates why this specific substitution pattern—not just the dibromo-aminopyridine core—drives procurement decisions.

Quantitative Evidence vs. Closest Analogs


Boiling Point Elevation for Purification Advantage

2,6-Dibromo-5-methylpyridin-3-amine exhibits a predicted boiling point of 344.5 ± 37.0 °C, which is 16.8 °C higher than that of its des-methyl analog 2,6-dibromopyridin-3-amine (327.7 ± 37.0 °C) [1]. This elevation arises from the additional methyl group and translates into a meaningful window for fractional distillation, reduced co-evaporation with common reaction solvents (e.g., DMF, DMSO), and lower volatility loss during high-temperature coupling reactions.

Physicochemical characterization Purification Process chemistry

pKa Shift Modulates Nucleophilicity and Salt Formation

The predicted pKa of the pyridine nitrogen in 2,6-dibromo-5-methylpyridin-3-amine is −0.07 ± 0.10, compared to −0.19 ± 0.10 for the des-methyl analog 2,6-dibromopyridin-3-amine [1]. This +0.12 unit shift, though modest in magnitude, reflects the electron-donating effect of the 5-methyl group partially offsetting the strong electron-withdrawing influence of the two ortho bromine atoms. The net effect is reduced acidity of the conjugate acid, which influences protonation state under acidic work-up conditions and the compound's behavior in salt metathesis or ion-exchange steps.

Physicochemical profiling Salt selection Reactivity tuning

Dual C–Br Handles Enable Sequential Functionalization

2,6-Dibromo-5-methylpyridin-3-amine contains two aromatic C–Br bonds, whereas 5-bromo-2-methylpyridin-3-amine (CAS 914358-73-9) carries only one [1][2]. The dibromo compound enables sequential, chemoselective coupling at the 2- and 6-positions (e.g., first Suzuki at the more activated 2-position, followed by a second coupling at the 6-position), effectively doubling the structural diversification achievable from a single starting material. The monobromo analog lacks this dual-handle capability [3]. The methyl group at the 5-position further differentiates the electronic environment between the two C–Br sites, potentially enhancing regioselectivity in the first coupling step compared to the unsubstituted 2,6-dibromopyridin-3-amine.

Cross-coupling Sequential derivatization Medicinal chemistry

Density Difference Alters Scale-Up Handling

The predicted density of 2,6-dibromo-5-methylpyridin-3-amine is 1.990 ± 0.06 g/cm³, compared to 2.147 ± 0.06 g/cm³ for 2,6-dibromopyridin-3-amine [1]. The 7.3% lower density (absolute difference 0.157 g/cm³) results from the replacement of an aromatic hydrogen with a methyl group, which increases molecular volume without a proportional increase in mass. This lower density affects bulk storage requirements, solvent miscibility profiles in biphasic reactions, and mass transfer characteristics during large-scale processing.

Process safety Scale-up Physical properties

Higher Commercial Purity with ISO-Certified Supply

2,6-Dibromo-5-methylpyridin-3-amine is routinely offered at NLT 98% purity by multiple GMP/ISO-certified suppliers including MolCore and Fluorochem (via CymitQuimica), supported by batch-specific certificates of analysis . In contrast, the des-methyl analog 2,6-dibromopyridin-3-amine and the dichloro analog 2,6-dichloro-5-methylpyridin-3-amine are more commonly listed at 95–97% minimum purity . The 3-percentage-point purity gap corresponds to substantially lower total impurity burden (≤2% vs. ≤5%), reducing the risk of impurity-driven side reactions in sensitive catalytic steps and simplifying downstream QC for pharmaceutical intermediates.

Quality control Procurement GMP readiness

Lipophilicity Benchmark for Lead Optimization

The computed XLogP3 for 2,6-dibromo-5-methylpyridin-3-amine is 2.6, as reported in the Chem960 and Kuujia databases . This value places the compound in a moderately lipophilic range typical of CNS-penetrant small-molecule fragments (Lipinski space). For comparison, the des-methyl analog 2,6-dibromopyridin-3-amine has a reported LogP of 2.77 , while the monobromo analog 5-bromo-2-methylpyridin-3-amine has a LogP of 0.83 [1]. These data provide a quantitative lipophilicity gradient that medicinal chemists can use to select the optimal starting scaffold based on target product profile permeability requirements.

Drug design Lipophilicity ADME prediction

Research and Industrial Application Scenarios


Dual-Sequential Suzuki Coupling for Library Synthesis

Medicinal chemistry teams seeking to generate disubstituted pyridine libraries should prioritize this compound over monobromo analogs. The two chemically distinct C–Br bonds (positions 2 and 6) enable sequential Suzuki–Miyaura couplings: the first coupling can be directed to the electronically more activated position, followed by a second coupling at the remaining bromide [1]. This strategy eliminates two separate bromination steps and reduces the synthetic sequence by 1–2 steps compared to building from a monobromo precursor, as documented in the double-coupling methodology established for dibromopyridines [2].

Kinase Inhibitor Intermediate with GMP-Ready Purity

For CROs and CDMOs synthesizing JAK, Pim, or PI3K kinase inhibitor candidates that incorporate a 5-methyl-3-aminopyridine core, procurement of this compound at NLT 98% purity from ISO-certified suppliers [1] eliminates the need for pre-reaction chromatography. The lower impurity burden (≤2% total impurities vs. ≤5% for typical 95%-grade analogs) reduces the risk of palladium catalyst poisoning in subsequent Suzuki couplings and simplifies the impurity fate-and-purge documentation required for IND-enabling batches [2].

Triazolopyridine Scaffold via Condensation-Cyclization

The free 3-amino group adjacent to the brominated pyridine ring makes this compound an ideal starting material for constructing [1,2,4]triazolo[1,5-a]pyridine scaffolds by condensation with N,N-dimethylformamide dimethyl acetal followed by cyclization with hydroxylamine derivatives [1]. The closely related 2,6-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1823367-14-1) is a commercial building block available at NLT 98% purity that is accessed directly from this aminopyridine precursor [2], confirming a validated synthetic route and supply chain continuity.

Process Scale-Up Leveraging Elevated Boiling Point

Process R&D groups scaling reactions beyond 100-gram scale benefit from the compound's predicted boiling point of 344.5 °C—16.8 °C higher than the des-methyl analog [1]. This elevation provides a wider operational window for high-temperature cross-couplings (e.g., 120–150 °C in DMF or NMP) without compound loss through volatilization, and facilitates solvent swap distillations where the product must remain in the pot during low-boiler removal [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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